Antimicrobial Potency of a Sulfamoyl Derivative Against Mycobacterium tuberculosis H37Rv
A derivative synthesized using Thiazole-4-carboxylic acid hydrobromide as a core scaffold, specifically 2-(N-[2-chlorobenzyl]sulfamoyl)thiazole-4-carboxylic acid (compound 7c), demonstrated potent anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain [1].
| Evidence Dimension | In vitro Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 1.562 μM for compound 7c (a derivative of the target scaffold) |
| Comparator Or Baseline | Other derivatives in the same study (e.g., compound 7i) with MIC = 6.25 μM |
| Quantified Difference | 4-fold lower MIC (higher potency) |
| Conditions | Assay against Mycobacterium tuberculosis H37Rv strain in vitro |
Why This Matters
This potency level positions derivatives of this scaffold as viable leads for combating drug-sensitive TB, a high-priority global health target.
- [1] Bhujbal, N., Gaikwad, D., Jagdale, Y., & Pawar, C. (2021). Synthesis, antimicrobial and anti-tubercular activity study of N-(substituted-benzyl)-4-(trifluoromethyl)thiazole-2-sulfonamide and 2-(N-(substituted-benzyl)sulfamoyl)thiazole-4-carboxylic acid. Journal of the Chinese Chemical Society, 68(8), 1563-1573. View Source
